4-(3,5-Dicarboxyphenyl)-2-methylphenol
Description
4-(3,5-Dicarboxyphenyl)-2-methylphenol is a biphenyl derivative featuring a phenolic hydroxyl group at the 2-position (substituted with a methyl group) and two carboxylic acid groups at the 3- and 5-positions of the adjacent phenyl ring.
Properties
IUPAC Name |
5-(4-hydroxy-3-methylphenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-8-4-9(2-3-13(8)16)10-5-11(14(17)18)7-12(6-10)15(19)20/h2-7,16H,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAAMFSBYGTSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684022 | |
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-53-2 | |
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dicarboxyphenyl)-2-methylphenol typically involves the reaction of 3,5-dicarboxybenzaldehyde with 2-methylphenol under specific conditions. One common method is the use of a Friedel-Crafts alkylation reaction, where an acid catalyst such as aluminum chloride (AlCl3) is employed to facilitate the reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of 4-(3,5-Dicarboxyphenyl)-2-methylphenol may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dicarboxyphenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenols.
Scientific Research Applications
4-(3,5-Dicarboxyphenyl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and metal-organic frameworks (MOFs).
Biology: Investigated for its potential as a fluorescent probe for detecting trace metal ions such as Fe2+ and Fe3+.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-(3,5-Dicarboxyphenyl)-2-methylphenol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to the phenol group’s ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. Additionally, its ability to chelate metal ions makes it useful in sensing applications .
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- MOF Suitability: The target compound’s dicarboxylate groups enable metal coordination, but its phenolic hydroxyl and methyl substituents may limit symmetry and porosity compared to BTE or BTB linkers .
- Acidity and Reactivity: Less acidic than nitro- or chloro-substituted phenols, making it less reactive in electrophilic environments but stable in basic conditions .
- Industrial Potential: While 4-chloro-3,5-dimethylphenol dominates biocidal markets, the target compound’s niche may lie in specialized material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
